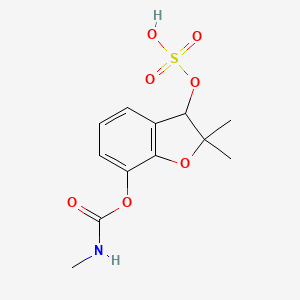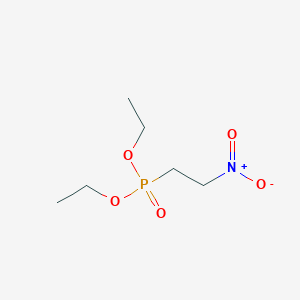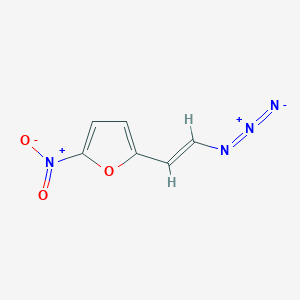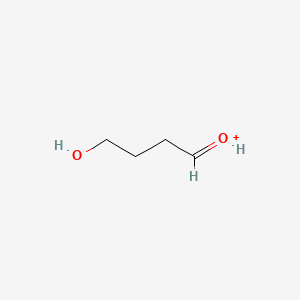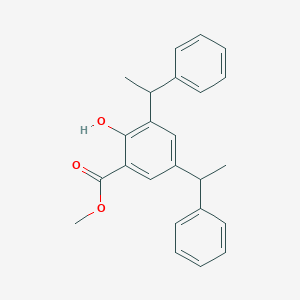
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group. Its molecular formula is C18H20Cl2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- typically involves the esterification of the corresponding butanoic acid derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the reaction of 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with ethanol, resulting in the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Similar structure but lacks the ethyl ester group.
Acetic acid, (2,4-dichlorophenoxy)-, butyl ester: Contains a butyl ester group instead of an ethyl ester.
Uniqueness
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71549-04-7 |
|---|---|
Molekularformel |
C20H22Cl2O3 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
ethyl 2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-10-6-14(7-11-17)12-15-8-9-16(21)13-18(15)22/h6-11,13H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
AKHBKFZHHXGSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


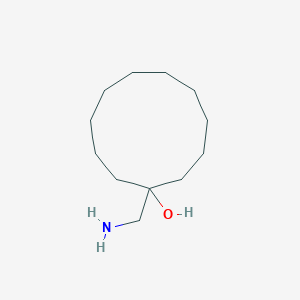
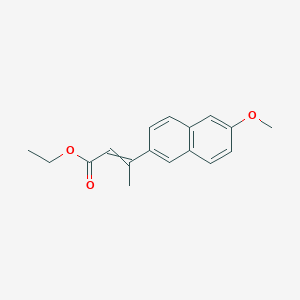
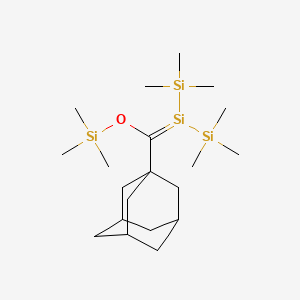
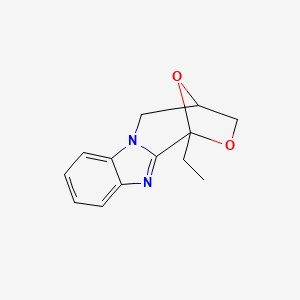
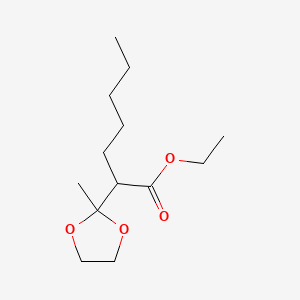
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

